3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2/c1-2-18-14(19)13-12(7-8-20-13)17-15(18)21-9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECYFHSHKFHKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene-3-carboxylic acids with formamide or other suitable reagents.
Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated thieno[3,2-d]pyrimidine derivative with 2-fluorobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thieno[3,2-d]pyrimidines.
Scientific Research Applications
3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Substituent Position: 2- and 3-position modifications (e.g., thioethers, amino groups) significantly influence solubility and target engagement. For example, the 2-(2-fluorobenzylthio) group in the target compound may confer selective binding compared to 2-amino derivatives .
- Core Variations: Pyrido-thieno-pyrimidinones (e.g., compound 6b) exhibit higher melting points (~180–230°C) due to extended aromaticity, whereas simpler thieno[3,2-d]pyrimidinones (e.g., PDK1 inhibitors) have lower melting points, reflecting reduced crystallinity .
Anticancer Activity
- Thieno[3,2-d]pyrimidin-4(3H)-ones: Derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced cytotoxicity. For instance, 2-(4-chlorophenyl)hydrazono derivatives (e.g., 6d) demonstrated IC₅₀ values <10 µM against leukemia cells .
- Thieno[2,3-d]pyrimidin-4(3H)-ones: Azepine-containing analogs (e.g., from ) increased melanin synthesis in B16 cells by 40–60%, suggesting utility in dermatological applications .
Enzyme Inhibition
- PDK1 Inhibition: 6,7-Disubstituted thieno[3,2-d]pyrimidin-4(3H)-ones achieved IC₅₀ values of 1–5 µM via fragment-based design, with substituents occupying hydrophobic pockets .
- PDE7 Inhibition: 2-(Isopropylamino) derivatives () showed >100-fold selectivity over PDE4, with in vivo anti-inflammatory efficacy at 10 mg/kg .
Biological Activity
| Property | Value |
|---|---|
| Common Name | 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one |
| CAS Number | 1790194-17-0 |
| Molecular Formula | C₁₅H₁₃FN₂OS₂ |
| Molecular Weight | 320.4 g/mol |
General Insights
While there is a lack of direct literature on the biological activity of this compound, compounds within the thieno[3,2-d]pyrimidine class have been investigated for various biological activities. These include:
- Antitumor Activity : Some thienopyrimidinones have demonstrated significant antitumor properties.
- Antibacterial Properties : This class has also been explored for its antibacterial effects.
The specific mechanisms of action for this compound remain unknown and warrant further investigation.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound enhances its biological activity profile compared to other compounds in its class. The presence of an ethyl group and a fluorinated benzyl thioether may provide distinct electronic and steric properties that could contribute to its potential efficacy as a therapeutic agent.
Anticancer Activity
In related studies, thienopyrimidine derivatives have been evaluated for their anticancer properties. For example, compounds with electron-withdrawing groups at specific positions have shown enhanced anticancer activity against various cancer cell lines.
Notable Findings:
- Inhibition Potency : Certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines.
- Mechanism of Action : Some compounds were found to selectively inhibit kinases involved in cancer progression.
Antimicrobial Activity
Research into similar thienopyrimidine compounds has indicated potential antimicrobial effects, particularly against resistant bacterial strains.
Summary of Antimicrobial Studies:
| Compound Name | Activity | Reference |
|---|---|---|
| 6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidin-4(3H)-one | Significant antimycobacterial activity | |
| 5-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one | Known for kinase inhibition properties |
Q & A
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer : Introduce solubilizing groups (e.g., polyethylene glycol chains) at the 3-ethyl position without disrupting target binding. Use prodrug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability. achieved improved cellular efficacy by modifying the 6-position with hydrophobic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
